5-Amino-3-phenylisoxazole
Overview
Description
5-Amino-3-phenylisoxazole, with the chemical formula C9H8N2O, is a compound known for its diverse applications in pharmaceuticals and organic synthesis . This solid compound is characterized by its amino and phenyl functional groups. It is commonly used as a building block in the synthesis of various biologically active compounds, including pharmaceutical drugs and agrochemicals. This compound exhibits potential antimicrobial, antifungal, and anti-inflammatory activities, making it a valuable tool for drug discovery and development .
Mechanism of Action
Target of Action
Isoxazole derivatives, to which 5-amino-3-phenylisoxazole belongs, are known to interact with various biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives can undergo various reactions with unsaturated carbonyl compounds . For instance, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones leads to the formation of an intermediate compound, which then undergoes cyclization .
Biochemical Pathways
Isoxazole derivatives are often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its solubility in methanol suggests that it may have good bioavailability, as solubility can influence a drug’s absorption and distribution.
Result of Action
Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Action Environment
It’s known that the yield of certain reactions involving isoxazole derivatives can depend on the nature of the solvent .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, plays a significant role in biochemical reactions . The specific enzymes, proteins, and other biomolecules that 5-Amino-3-phenylisoxazole interacts with are yet to be identified.
Molecular Mechanism
It is known that isoxazole derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-phenylisoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions yields ester-functionalized isoxazoles . Another method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonication has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides .
Scientific Research Applications
5-Amino-3-phenylisoxazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- 5-Amino-3-(4-methoxyphenyl)isoxazole
- 5-Amino-4-(4-bromophenyl)-3-methylisoxazole
- 5-Amino-3-(4-chlorophenyl)isoxazole
Comparison: Compared to similar compounds, 5-Amino-3-phenylisoxazole is unique due to its specific structural features and versatile reactivity. Its amino and phenyl groups provide distinct chemical properties that make it suitable for a wide range of applications in pharmaceuticals, organic synthesis, and industrial processes .
Properties
IUPAC Name |
3-phenyl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOHVVZZMMMDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293957 | |
Record name | 3-phenylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-55-5 | |
Record name | 5-Amino-3-phenylisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-phenylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes used to obtain 5-amino-3-phenylisoxazole and its derivatives?
A1: this compound serves as a versatile building block for synthesizing various derivatives, particularly isoxazolo[5,4-d]pyrimidines. Two primary synthetic approaches are highlighted in the research:
- Vilsmeier Reaction: This method involves the reaction of this compound [] with the Vilsmeier reagent, ultimately leading to the formation of this compound-4-carbaldehyde. This aldehyde serves as a key intermediate for synthesizing various isoxazolo[5,4-d]pyrimidine derivatives. []
- Addition of Hydroxylamine to Phenylpropynenitrile: This method utilizes phenylpropynenitrile as a starting material. Under specific conditions, reacting phenylpropynenitrile with hydroxylamine predominantly yields this compound, with a minor byproduct being 3-amino-5-phenylisoxazole. []
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